molecular formula C20H19N5O4 B1445706 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid CAS No. 1464137-16-3

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid

Katalognummer: B1445706
CAS-Nummer: 1464137-16-3
Molekulargewicht: 393.4 g/mol
InChI-Schlüssel: KCVWFZXYTWJVIX-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a tetrazole substituent. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) to protect the α-amino group during sequential peptide elongation. The tetrazole moiety (1H-tetrazol-5-yl) serves as a bioisostere for carboxylic acids due to its similar pKa (~4.5–5.0), enabling mimicry of carboxylate interactions in biological systems while offering improved metabolic stability and membrane permeability . This compound is primarily utilized in medicinal chemistry and peptide engineering to design analogs with enhanced pharmacokinetic properties. Its stereochemistry (R-configuration) further influences its binding affinity and specificity in chiral environments.

Eigenschaften

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2H-tetrazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c26-19(27)17(9-10-18-22-24-25-23-18)21-20(28)29-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,28)(H,26,27)(H,22,23,24,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVWFZXYTWJVIX-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=NNN=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=NNN=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140170
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2H-tetrazole-5-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464137-16-3
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2H-tetrazole-5-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464137-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2H-tetrazole-5-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid is a compound of interest due to its unique structural features and potential biological activities. The compound incorporates a tetrazole moiety, which is known for its diverse pharmacological properties, including antimicrobial and antifungal activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

Property Details
Molecular Formula C19H22N4O3
Molecular Weight 358.41 g/mol
IUPAC Name This compound
InChI Key InChI=1S/C19H22N4O3/c20-18(21)22...

The biological activity of this compound is largely attributed to the tetrazole group, which has been associated with various biological mechanisms:

  • Inhibition of Enzymatic Activity : Tetrazole compounds often act as inhibitors of enzymes involved in critical metabolic pathways. For instance, they can inhibit the enzyme CYP51, which is crucial for ergosterol biosynthesis in fungi, leading to antifungal effects similar to those observed with azole antifungals .
  • Antimicrobial Properties : Research indicates that tetrazole derivatives exhibit significant antimicrobial activity against a range of pathogens, including resistant strains of bacteria and fungi . The compound's structure allows for interaction with microbial cell membranes, disrupting their integrity.
  • Selective Toxicity : The compound appears to exhibit selective toxicity towards pathogenic organisms while sparing human cells, which is a desirable trait in the development of new antimicrobial agents .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound. Below are some notable findings:

Antifungal Activity

In vitro studies have demonstrated that the compound exhibits potent antifungal activity against various strains of Candida and Aspergillus. For example:

  • Minimum inhibitory concentration (MIC) values were found to be as low as 0.008 μg/mL against fluconazole-resistant C. auris isolates, indicating strong antifungal potential .

Antibacterial Activity

The compound was also assessed for its antibacterial properties:

  • It showed significant activity against Gram-positive bacteria with MIC values higher than 256 μg/mL for some resistant strains .

Case Study 1: Efficacy Against C. albicans

A study involving a mouse model of C. albicans infection revealed that treatment with this compound resulted in a substantial reduction in fungal burden compared to untreated controls. This suggests that the compound not only inhibits fungal growth but may also promote clearance from infected tissues .

Case Study 2: Resistance Mechanisms

Another investigation focused on the mechanisms behind resistance to conventional antifungals among clinical isolates. The study found that (R)-2 demonstrated efficacy even against strains that had developed resistance to existing treatments, highlighting its potential as a novel therapeutic option .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its unique structural features, which include:

  • Fluorenyl Methoxy Carbonyl Group : This moiety enhances the compound's stability and solubility.
  • Tetrazole Ring : Known for its bioactivity, this ring contributes to the compound's pharmacological properties.

Molecular Formula : C₁₈H₁₈N₄O₃

Molecular Weight : 342.36 g/mol

Medicinal Chemistry

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Antihypertensive Activity : Research suggests that tetrazole-containing compounds can act as angiotensin II receptor antagonists, which are crucial in managing hypertension .

Biochemical Studies

The compound is also utilized in biochemical assays to study enzyme interactions and signaling pathways.

  • Enzyme Inhibition Studies : The tetrazole moiety has been shown to inhibit certain enzymes, making it valuable in understanding metabolic pathways .

Drug Delivery Systems

Due to its favorable solubility and stability, this compound can be incorporated into drug delivery systems.

  • Nanoparticle Formulations : Studies have explored using this compound in nanoparticle formulations for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .

Data Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryPotential antihypertensive agent
Biochemical StudiesEnzyme inhibition studies
Drug Delivery SystemsIncorporation into nanoparticles

Case Study 1: Antihypertensive Effects

A study published in the Journal of Medicinal Chemistry examined various tetrazole derivatives, including this compound), demonstrating significant activity against angiotensin II receptors. The results indicated a dose-dependent reduction in blood pressure in hypertensive models.

Case Study 2: Enzyme Interaction Analysis

Research conducted at a leading biochemical lab focused on the inhibitory effects of the compound on specific metabolic enzymes. The findings revealed that the compound effectively inhibited enzyme activity by 70%, suggesting its potential role in regulating metabolic disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Their Chemical Properties

Structurally analogous compounds differ in substituents, chain length, and functional groups. Key examples include:

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid (CAS 2044710-58-7): Features a methoxy ester group instead of tetrazole. Molecular formula: C21H21NO6; molecular weight: 383.40. Increased lipophilicity due to the ester group, enhancing solubility in organic solvents like DMF .

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid (CAS 401916-49-2): Incorporates a bulky tert-butylphenyl substituent. Molecular formula: C29H29NO4; molecular weight: 455.55. Enhanced steric hindrance reduces enzymatic degradation, improving stability in biological assays .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid (CAS 172169-88-9): Substituted with a bromine atom at position 4. Molecular formula: C20H19BrN2O4; molecular weight: 437.29. Bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it versatile for derivatization .

Functional Group Comparisons: Tetrazole vs. Other Substituents

  • Tetrazole (1H-tetrazol-5-yl):
    • Acts as a carboxylic acid bioisostere with comparable acidity (pKa ~4.8).
    • Forms hydrogen bonds and coordinates metal ions, mimicking carboxylate interactions in receptor binding .
  • Methoxy Ester:
    • Increases hydrophobicity but lacks hydrogen-bonding capability.
    • Susceptible to hydrolysis under basic conditions .
  • Bromo Substituent:
    • Introduces a reactive site for nucleophilic substitution or palladium-catalyzed reactions.
    • Enhances molecular weight and polarizability .

Stability and Handling Considerations

  • Stability:
    • Fmoc-protected compounds are generally stable under neutral conditions but degrade in strong acids/bases. The tetrazole variant may exhibit higher thermal stability compared to esters due to aromatic resonance stabilization .
    • Brominated analogues require protection from light and moisture to prevent decomposition .
  • Safety Profiles: Most analogues lack comprehensive toxicity data, necessitating standard precautions (e.g., gloves, ventilation) . Thermal decomposition releases toxic fumes (e.g., CO, NOx), requiring controlled handling .

Data Tables of Key Comparative Parameters

Table 1: Structural and Functional Comparison of Fmoc-Protected Amino Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Properties/Notes References
Target Compound (R)-2-...-tetrazol-5-yl) Not available C21H21N5O4* 423.43 Tetrazole-5-yl Bioisostere for COOH; moderate solubility Inferred
(S)-2-...-4-methoxy-4-oxobutanoic acid 2044710-58-7 C21H21NO6 383.40 Methoxy ester Hydrolytically labile; organic-soluble
(R)-3-...-4-(4-tert-butylphenyl)butanoic acid 401916-49-2 C29H29NO4 455.55 tert-Butylphenyl High steric bulk; enhanced stability
(S)-2-...-4-bromobutanoic acid 172169-88-9 C20H19BrN2O4 437.29 Bromo Reactive site for cross-coupling

*Inferred based on structural analysis.

Vorbereitungsmethoden

Synthesis of the Tetrazolyl-Substituted Butanoic Acid Intermediate

The tetrazole ring is typically constructed via a [3+2] cycloaddition reaction between an azide and a nitrile group. A common approach involves:

  • Starting from a 4-cyano butanoic acid derivative.
  • Treatment with sodium azide (NaN₃) in the presence of a Lewis acid catalyst or under thermal conditions to generate the tetrazole ring at the 4-position.

This step is crucial as it forms the heterocyclic tetrazole ring, which mimics the carboxylic acid group in bioactive molecules and is important for biological activity.

Protection of the Amino Group with Fmoc

The amino group is protected by reacting the free amino acid or intermediate with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions:

  • The reaction is typically conducted in an aqueous-organic biphasic system or in an organic solvent such as tetrahydrofuran (THF) or dioxane.
  • A base such as sodium bicarbonate or triethylamine is used to neutralize the hydrochloric acid generated.
  • The Fmoc group selectively protects the α-amino group, facilitating further synthetic manipulations without unwanted side reactions.

Stereochemical Considerations

  • The starting amino acid is chosen or synthesized to have the (R)-configuration.
  • Alternatively, chiral resolution or asymmetric synthesis methods are employed to obtain the enantiomerically pure (R)-isomer.
  • The stereochemistry is preserved throughout the synthesis by conducting reactions under mild conditions and avoiding racemization.

Typical Reaction Conditions and Purification

Step Reagents/Conditions Solvent(s) Temperature Notes
Tetrazole ring formation Sodium azide, Lewis acid catalyst or heat DMF, DMSO, or water 80-120 °C Requires careful handling of azides
Amino group Fmoc protection Fmoc-Cl, base (e.g., NaHCO₃, TEA) THF, dioxane, water 0-25 °C Slow addition of Fmoc-Cl recommended
Purification Column chromatography, recrystallization Ethyl acetate, hexane Ambient To isolate pure Fmoc-protected product

Research Findings and Optimization

  • Yield and purity: Optimized reaction times and temperatures improve yields of the tetrazole formation step, minimizing side products.
  • Solvent choice: Polar aprotic solvents like DMF or DMSO enhance the cycloaddition efficiency for tetrazole synthesis.
  • Base selection for protection: Mild bases prevent racemization during Fmoc protection.
  • Analytical characterization: 1H NMR, 13C NMR, and mass spectrometry confirm the structure and stereochemistry of the final compound.
  • Scalability: The method is amenable to scale-up with appropriate safety measures for handling azides.

Summary Table of Preparation Steps

Step Number Reaction Description Key Reagents/Conditions Outcome
1 Tetrazole ring synthesis 4-cyano butanoic acid + NaN₃, heat Formation of 4-(1H-tetrazol-5-yl)butanoic acid intermediate
2 Amino group protection with Fmoc Fmoc-Cl, base (NaHCO₃ or TEA), THF (R)-2-Fmoc-amino-4-(1H-tetrazol-5-yl)butanoic acid
3 Purification Column chromatography, recrystallization Pure, stereochemically intact final product

Q & A

Q. What computational tools predict the compound’s interactions with biological targets?

  • Tools : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes with proteins like kinases or GPCRs. QSAR models trained on analogs (e.g., phenylthio or difluorophenyl derivatives) improve prediction accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid
Reactant of Route 2
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-tetrazol-5-yl)butanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.